2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C10H12N2OS2 It is a heterocyclic compound containing a pyridine ring substituted with a dithiazepane moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde typically involves the formation of the dithiazepane ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-pyridinecarboxaldehyde with a suitable dithiazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-methanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and stability, making them useful in catalysis and other applications. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the dithiazepane moiety.
Pyridine-3-carboxaldehyde: Similar structure but with a carboxylic acid group instead of the dithiazepane moiety.
Imidazo[1,2-a]pyridines: Heterocyclic compounds with similar applications in medicinal chemistry
Uniqueness
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for forming coordination complexes and participating in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H12N2OS2 |
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Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-(1,2,5-dithiazepan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2OS2/c13-8-9-2-1-3-11-10(9)12-4-6-14-15-7-5-12/h1-3,8H,4-7H2 |
InChI Key |
RWTQNQVQBUKEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSCCN1C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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